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Compound of Interest

Compound Name: 2-(1H-Imidazol-2-yl)acetic acid

Cat. No.: B1256971

Despite a comprehensive search of available scientific literature and chemical databases,
detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for 2-(1H-
Imidazol-2-yl)acetic acid remains elusive. This technical guide will, therefore, outline the
expected spectroscopic characteristics based on the known structure of the molecule and
provide standardized methodologies for acquiring such data. This document is intended to
serve as a foundational resource for researchers, scientists, and drug development
professionals working with this compound.

Predicted Spectroscopic Data

While experimental data is not currently available in public databases, the spectroscopic
characteristics of 2-(1H-Imidazol-2-yl)acetic acid can be predicted based on its chemical
structure. These predictions are valuable for guiding the analysis of experimentally obtained
spectra.

Table 1: Predicted 1H NMR Chemical Shifts

(Solvent: DMSO-d6)
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Predicted Chemical Shift

Protons Multiplicity
(ppm)

Imidazole C4-H & C5-H 7.0-75 s (or two singlets)

Methylene (-CH2-) 3.6-4.0 S

Carboxylic Acid (-COOH) 12.0-13.0 brs

Imidazole N-H 11.0-12.0 brs

Table 2: Predicted 13C NMR Chemical Shifts

(Solvent: DMSO-d6)

Carbon Atom Predicted Chemical Shift (ppm)
Carboxylic Acid (C=0) 170 - 175

Imidazole C2 145 - 150

Imidazole C4 & C5 120 - 125

Methylene (-CH2-) 35-45

Table 3: Predicted Infrared (IR) Absorption Bands

(Sample preparation: KBr pellet or ATR)
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Predicted Wavenumber

Functional Group ( 1)
cm-

Intensity

O-H stretch (Carboxylic Acid) 2500 - 3300

Broad

N-H stretch (Imidazole) 3100 - 3300 Medium, Broad
C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=0 stretch (Carboxylic Acid) 1700 - 1730 Strong

C=N stretch (Imidazole) 1500 - 1600 Medium

C=C stretch (Imidazole) 1450 - 1550 Medium

Table 4: Predicted Mass Spectrometry Fragmentation

(lonization Mode: Electrospray lonization, ESI+)

m/z Value Interpretation
127.05 [M+H]+

82.04 Loss of COOH
81.03 Loss of CH2COOH

Standard Experimental Protocols

To obtain the spectroscopic data for 2-(1H-Imidazol-2-yl)acetic acid, the following standard

experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
suitable deuterated solvent (e.g., DMSO-d6, D20, or CD30D).
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e 1H NMR Acquisition:

o

Pulse Program: Standard single-pulse experiment.

[¢]

Spectral Width: 0-16 ppm.

[¢]

Number of Scans: 16-64, depending on sample concentration.

[e]

Relaxation Delay: 1-5 seconds.

e 13C NMR Acquisition:

[¢]

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

[e]

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[e]

o

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
into a thin pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Acquisition:
o Spectral Range: 4000-400 cm-1.
o Resolution: 4 cm-1.

o Number of Scans: 16-32.
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Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

e Acquisition:

o

lonization Mode: Positive ion mode (ESI+) is generally suitable for imidazole-containing

compounds.

o

Mass Range: m/z 50-500.

[¢]

Capillary Voltage: 3-4 kV.

Fragmentor Voltage: Adjust to observe both the molecular ion and fragment ions.

[¢]

Logical Workflow for Spectroscopic
Characterization

The process of characterizing a chemical compound like 2-(1H-Imidazol-2-yl)acetic acid
follows a logical progression. The following diagram illustrates this workflow.
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Workflow for Spectroscopic Characterization

Synthesis & Purification

SIS
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'

Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow from synthesis to structural confirmation of
a chemical compound.

Conclusion

While direct experimental spectroscopic data for 2-(1H-Imidazol-2-yl)acetic acid is not readily
available in the public domain, this guide provides a comprehensive set of predicted data and
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standardized protocols for its acquisition and analysis. The information presented here serves
as a valuable starting point for researchers and professionals in the fields of chemistry and
drug development, enabling them to effectively characterize this compound and integrate it into
their research endeavors. The provided workflow diagram further clarifies the logical steps
involved in such a characterization process.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-(1H-Imidazol-2-yl)acetic
Acid: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125697 1#spectroscopic-data-nmr-ir-mass-spec-of-2-
1h-imidazol-2-yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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